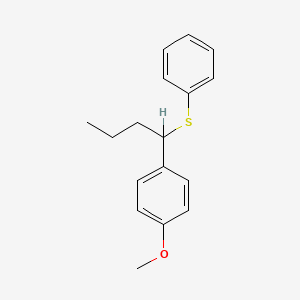

Anisole, p-(1-(phenylthio)butyl)-

Description

Significance of Anisole (B1667542) and Thioether Moieties in Contemporary Organic Synthesis

Anisole, or methoxybenzene, is a simple aromatic ether that serves as a versatile building block in organic synthesis. The methoxy (B1213986) group (-OCH₃) is a powerful electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. researchgate.net This directing effect, a consequence of resonance stabilization, makes anisole a more reactive and often more regioselective substrate in comparison to benzene (B151609). researchgate.netnih.gov Its derivatives are precursors to a wide array of more complex molecules, including fragrances, pharmaceuticals, and dyes. researchgate.netacs.org

Thioethers, also known as sulfides, are the sulfur analogs of ethers, containing a C-S-C bond. nih.gov The sulfur atom imparts unique chemical properties to the molecule. Thioethers are important intermediates in organic synthesis and can be readily oxidized to sulfoxides and sulfones, which are themselves valuable functional groups. researchgate.net The presence of a thioether linkage is also a feature in various biologically active molecules and can influence properties such as binding affinity and metabolic stability. nih.gov

The combination of an anisole core with a thioether moiety, as seen in "Anisole, p-(1-(phenylthio)butyl)-," creates a molecule with a rich chemical character, possessing both an electron-rich aromatic system and a versatile sulfur-containing functional group.

Overview of the Chemical Landscape Pertaining to Anisole, p-(1-(phenylthio)butyl)-

"Anisole, p-(1-(phenylthio)butyl)-" is a para-substituted anisole derivative. Its formal name is 1-methoxy-4-[1-(phenylthio)butyl]benzene. The structure features a butyl chain at the para position of the anisole ring, with a phenylthio group attached to the first carbon of this butyl chain.

| Property | Value |

| Molecular Formula | C₁₇H₂₀OS |

| CAS Number | 60702-17-2 |

This table presents basic chemical information for Anisole, p-(1-(phenylthio)butyl)-. nih.gov

The molecule can be viewed as an α-arylthio ether. Such compounds are known to be synthetically useful, for instance, as precursors to α-haloalkyl esters. researchgate.net The specific combination of the p-methoxyphenyl group, the butyl chain, and the phenylthio group suggests potential for investigation in areas such as asymmetric synthesis, medicinal chemistry, or materials science, where the interplay of these functional groups could lead to interesting properties.

Historical Context of p-Substitution Patterns on Anisole Frameworks

The study of electrophilic aromatic substitution on substituted benzenes dates back to the 19th century. Early work established that certain substituents direct incoming electrophiles to specific positions on the aromatic ring. The methoxy group of anisole was identified as a potent ortho, para-directing group. nih.gov This regioselectivity has been a cornerstone of synthetic strategy for over a century, allowing for the controlled synthesis of a vast number of di- and polysubstituted aromatic compounds.

Historically, the para-substituted isomer is often the major product in electrophilic substitution reactions of anisole, sometimes due to steric hindrance at the ortho positions, especially with bulky electrophiles. nih.gov This preference has been exploited in the synthesis of numerous para-substituted anisole derivatives for various applications. For instance, p-substituted anisoles are common motifs in liquid crystals and have been investigated for their potential in creating materials with specific optical or electronic properties.

Rationale for Comprehensive Academic Research on Anisole, p-(1-(phenylthio)butyl)-

While specific research dedicated solely to "Anisole, p-(1-(phenylthio)butyl)-" is not abundant in publicly accessible literature, a strong rationale for its academic investigation can be constructed based on the known properties of its constituent parts and related molecules.

Stereochemistry and Asymmetric Synthesis: The carbon atom bearing the phenylthio group is a stereocenter. The synthesis of enantiomerically pure forms of this compound could be a target for asymmetric catalysis. Such chiral sulfides are valuable intermediates in the synthesis of complex, biologically active molecules.

Medicinal Chemistry: The combination of a lipophilic phenylthio group and an anisole moiety could lead to interesting biological activities. Thioether-containing compounds have been explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents. nih.govresearchgate.net The anisole group can influence metabolic stability and receptor binding.

Materials Science: The aromatic rings and the polarizable sulfur atom could impart specific electronic or optical properties to materials incorporating this structure. Research into novel organic materials for electronics or photonics often involves the synthesis and characterization of such tailored molecules.

Mechanistic Studies: The compound could serve as a model substrate for studying the mechanisms of reactions involving α-arylthio ethers, such as rearrangements, eliminations, or substitutions at the α-carbon.

Given the lack of extensive dedicated research, a comprehensive study of "Anisole, p-(1-(phenylthio)butyl)-" would likely involve its synthesis, full spectroscopic characterization, and exploration of its reactivity and potential applications in one or more of the areas mentioned above.

Structure

2D Structure

3D Structure

Properties

CAS No. |

60702-17-2 |

|---|---|

Molecular Formula |

C17H20OS |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1-methoxy-4-(1-phenylsulfanylbutyl)benzene |

InChI |

InChI=1S/C17H20OS/c1-3-7-17(19-16-8-5-4-6-9-16)14-10-12-15(18-2)13-11-14/h4-6,8-13,17H,3,7H2,1-2H3 |

InChI Key |

PJQVDTJIZNYTEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Anisole, P 1 Phenylthio Butyl

Retrosynthetic Analysis of Anisole (B1667542), p-(1-(phenylthio)butyl)-

A retrosynthetic analysis of the target molecule reveals several potential disconnection points, leading to different synthetic strategies. These disconnections can be broadly categorized based on the bond being broken: the ether linkage of the anisole, the carbon-sulfur bond of the thioether, or the carbon-carbon bond connecting the side chain to the aromatic ring.

Disconnection Strategies Involving the Anisole Ether Linkage

One approach involves the disconnection of the methyl ether of the anisole ring. This strategy, however, is generally less favored as it would necessitate the introduction of the methoxy (B1213986) group at a later stage of the synthesis. Cleavage of the ether linkage is typically achieved under harsh conditions using strong acids like hydroiodic acid or boron trichloride, which might not be compatible with the thioether functionality.

Disconnection Strategies Involving the Phenylthiobutyl Chain

A more common and versatile approach involves the disconnection of the phenylthiobutyl chain. This can be achieved in two primary ways:

C-S Bond Disconnection: This is a very common strategy for the synthesis of thioethers. This disconnection leads to a precursor alcohol, 1-(p-methoxyphenyl)butan-1-ol, and thiophenol. The subsequent forward synthesis would involve the conversion of the alcohol to the thioether, often with inversion of configuration if a stereospecific reaction is employed. google.comrsc.orgnih.gov

C-C Bond Disconnection within the Butyl Chain: This strategy involves breaking a carbon-carbon bond within the butyl chain. For instance, a disconnection between the first and second carbon of the butyl group would lead to p-methoxybenzaldehyde and a propyl-containing nucleophile. This approach is generally more complex and less direct for this specific target molecule.

Approaches Targeting the p-Substitution on the Anisole Ring

This strategy focuses on disconnecting the bond between the anisole ring and the 1-(phenylthio)butyl side chain. This leads to an anisole nucleophile and a 1-(phenylthio)butyl electrophile. The forward synthesis would then involve an electrophilic aromatic substitution reaction, such as a Friedel-Crafts alkylation. However, the use of a pre-formed 1-(phenylthio)butyl electrophile can be problematic due to potential rearrangements and side reactions. A more viable approach is the Friedel-Crafts acylation of anisole with butyryl chloride to form p-methoxybutyrophenone, which can then be further functionalized.

Classical and Modern Approaches to the Anisole Subunit Synthesis

The anisole subunit is a common motif in organic chemistry and can be synthesized through various methods. The Williamson ether synthesis is a classical and widely used method, involving the reaction of sodium phenoxide with a methylating agent like dimethyl sulfate (B86663) or methyl chloride. nih.gov

Modern approaches to synthesize substituted anisoles often involve palladium-catalyzed coupling reactions of aryl bromides or chlorides with methanol. numberanalytics.com For the specific target molecule, a key intermediate is p-methoxybutyrophenone. This can be readily synthesized via the Friedel-Crafts acylation of anisole with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride. rsc.orgresearchgate.net The reaction typically yields the para-substituted product as the major isomer due to the ortho,para-directing effect of the methoxy group. nih.gov

| Reactants | Catalyst | Solvent | Product | Yield | Reference |

| Anisole, Butyryl Chloride | AlCl₃ | Dichloromethane | p-Methoxybutyrophenone | High | rsc.org |

| Anisole, Propionyl Chloride | AlCl₃ | Dichloromethane | 4'-Methoxypropiophenone | - | rsc.org |

The resulting p-methoxybutyrophenone can then be reduced to the corresponding alcohol, 1-(p-methoxyphenyl)butan-1-ol, using reducing agents like sodium borohydride. mdpi.com This alcohol serves as a key precursor for the introduction of the phenylthio group.

Stereoselective Synthesis of the 1-(phenylthio)butyl Moiety

The creation of the chiral center at the first carbon of the butyl chain with a specific stereochemistry is a critical step in the synthesis of Anisole, p-(1-(phenylthio)butyl)-.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com In the context of synthesizing the target molecule, a chiral auxiliary can be used to direct the formation of the C-S bond or the preceding C-C bond with high diastereoselectivity.

One potential strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone, attached to a propionyl group. researchgate.net This chiral N-propionyl oxazolidinone can undergo a stereoselective aldol (B89426) reaction with p-methoxybenzaldehyde to yield a β-hydroxy adduct. Subsequent functional group manipulations, including reduction of the ketone and removal of the chiral auxiliary, would provide an enantiomerically enriched 1-(p-methoxyphenyl)-1,2-butanediol derivative. The primary alcohol could then be selectively converted to a leaving group and displaced by thiophenol to furnish the desired thioether.

Alternatively, sulfur-based chiral auxiliaries have shown great promise in asymmetric synthesis. scielo.org.mx For example, a chiral thiazolidinethione auxiliary could be acylated with butyric acid. The resulting N-butyrylthiazolidinethione could then be subjected to a stereoselective reduction of the carbonyl group, followed by conversion of the resulting hydroxyl group to a thioether.

A more direct approach involves the stereoselective synthesis of α-(phenylthio)aldehydes. researchgate.netrsc.orgescholarship.orgst-andrews.ac.ukrsc.org These can be prepared through various methods and can serve as electrophiles in reactions with organometallic reagents derived from p-methoxyphenyl bromide. The addition of a Grignard or organolithium reagent to a chiral α-(phenylthio)aldehyde, potentially in the presence of a chiral ligand, could afford the desired 1-(phenylthio)butyl moiety with good stereocontrol.

Another powerful method for the stereoselective synthesis of thioethers from alcohols is the Mitsunobu reaction. nih.gov Reaction of an enantiomerically pure 1-(p-methoxyphenyl)butan-1-ol with thiophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) proceeds with inversion of configuration at the chiral center, providing a direct route to the enantiomerically pure thioether. google.com

| Reaction Type | Key Reagents | Stereocontrol | Potential Application | Reference |

| Friedel-Crafts Acylation | Anisole, Butyryl Chloride, AlCl₃ | N/A (achiral) | Synthesis of p-methoxybutyrophenone | rsc.orgresearchgate.net |

| Ketone Reduction | p-Methoxybutyrophenone, NaBH₄ | Racemic product | Synthesis of 1-(p-methoxyphenyl)butanol | mdpi.com |

| Mitsunobu Reaction | Alcohol, Thiophenol, DEAD, PPh₃ | Inversion of configuration | Conversion of chiral alcohol to thioether | google.comnih.gov |

| Chiral Auxiliary Aldol Reaction | Chiral N-acyl oxazolidinone, Aldehyde | High diastereoselectivity | Formation of β-hydroxy carbonyl compounds | researchgate.net |

| Asymmetric Aldehyde Thiolation | α-(Phenylthio)aldehyde, Organometallic reagent | Dependent on chiral catalyst/reagent | Formation of chiral thioether | researchgate.netrsc.org |

Asymmetric Catalysis in C-S Bond Formation

The creation of the chiral center at the carbon atom bonded to the sulfur is a critical step in the synthesis of Anisole, p-(1-(phenylthio)butyl)-. Asymmetric catalysis offers a powerful approach to achieve high enantioselectivity in C-S bond formation. Recent advancements in this field provide several potential strategies. nih.govnih.gov

Transition-metal-catalyzed cross-coupling reactions are a prominent method for forming C-S bonds. researchgate.netacs.orgnih.govnih.gov While challenges such as catalyst deactivation by sulfur compounds exist, the development of specialized ligands has expanded the scope of these reactions. researchgate.net For the synthesis of the target molecule, a chiral catalyst could be employed in the coupling of a suitable precursor of the p-anisole moiety with a butyl-thio precursor.

Another avenue is the use of chiral Lewis base catalysis in electrophilic sulfenylation reactions. nih.govnumberanalytics.com This method has been successfully applied to the synthesis of various chiral sulfur-containing compounds. In a potential synthetic route, a chiral sulfide (B99878) catalyst could activate a sulfenylating reagent for an enantioselective attack on an appropriate p-anisole-derived nucleophile.

Organocatalysis also presents a viable metal-free alternative. Chiral Brønsted acids have been shown to catalyze the asymmetric oxidation of sulfenamides, which could be intermediates in the formation of the target sulfide. nih.gov Furthermore, enantioselective photocatalytic reactions are an emerging area with the potential for novel C-S bond formations under mild conditions. nih.govnih.gov

Below is a table illustrating potential catalytic systems for asymmetric C-S bond formation applicable to the synthesis of similar aryl alkyl sulfides.

| Catalyst System | Reactant A | Reactant B | Product Type | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoric Acid | Sulfenamide | Hydrogen Peroxide | Chiral Sulfoxide (B87167)/Sulfinamide | High | nih.gov |

| Chiral Sulfide/HFIP | Calix nih.govarene | N-(Arylthio)succinimide | Inherently Chiral Sulfide | High | nih.gov |

| Chiral Lewis Base | Arene | Sulfenylating Reagent | Planar-Chiral Cyclophane | Up to 95% | numberanalytics.com |

| Photoinduced Copper Catalyst | Racemic Alkyl Electrophile | Amide | Chiral Amide | Not specified | nih.gov |

Diastereoselective Control in Alkyl Chain Elongation

Establishing the correct relative stereochemistry along the butyl chain, particularly if it were further substituted, would necessitate diastereoselective control. Several strategies can be envisioned for the elongation of the alkyl chain with high diastereoselectivity.

One approach involves the diastereoselective addition of a nucleophile to a chiral aldehyde or ketone precursor. For instance, the addition of a butyl organometallic reagent to a chiral p-anisoyl precursor could be directed by a chiral auxiliary or a chiral catalyst to favor the formation of one diastereomer. The use of chiral auxiliaries, which are temporarily attached to the substrate, can create a chiral environment that effectively biases the approach of the nucleophile. numberanalytics.com

Alternatively, a diastereoselective Friedel-Crafts alkylation could be employed. Research has shown that chiral α-functionalized benzylic carbocations can react with arenes with high diastereoselectivity, controlled by the nature of the functional group at the adjacent position. acs.org This suggests that a chiral precursor bearing a suitable leaving group and a directing group could be used to alkylate anisole with the butyl chain, setting the desired stereochemistry.

Furthermore, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been shown to produce multi-substituted cyclobutanes with excellent diastereomeric ratios, highlighting the power of catalyst control in achieving high diastereoselectivity. rsc.org While not directly applicable to a linear butyl chain, the principles of catalyst control could be adapted to other transformations.

The following table summarizes general strategies for achieving diastereoselectivity in reactions that could be adapted for the synthesis of the target molecule's side chain.

| Reaction Type | Chiral Influence | Key Features | Diastereomeric Ratio (d.r.) | Reference |

| Friedel-Crafts Alkylation | Chiral α-functionalized benzylic carbocations | Functional group at the 2-position directs diastereoselectivity. | Up to >95:5 | acs.org |

| Conjugate Addition | Chiral auxiliary (N-tert-butanesulfinyl) | Addition of organometallic reagents to chiral imines. | High | science.gov |

| Aldol Addition | Chiral catalyst | Simultaneous control over two new stereocenters. | High | nih.gov |

| Hydrophosphination | Catalyst-controlled regiodivergence | Synthesis of multi-substituted cyclobutanes. | Excellent | rsc.org |

Coupling Reactions for the Formation of Anisole, p-(1-(phenylthio)butyl)-

The construction of the carbon skeleton of Anisole, p-(1-(phenylthio)butyl)- relies on the formation of key carbon-carbon and carbon-sulfur bonds, which can be achieved through various coupling reactions.

Cross-Coupling Strategies for Aryl-Alkyl Bond Formation

A crucial step in the synthesis is the formation of the bond between the p-methoxyphenyl group and the butyl chain. Palladium-catalyzed cross-coupling reactions are a powerful tool for this transformation. nih.govosi.lv For instance, a Negishi-type coupling could be employed, reacting a p-anisyl organozinc reagent with a suitable 1-halo-1-(phenylthio)butane derivative. Alternatively, a Suzuki coupling using a p-anisylboronic acid derivative could be utilized. The choice of catalyst and ligands is critical to ensure efficient coupling and to avoid side reactions.

Friedel-Crafts Alkylation and Acylation Routes

Friedel-Crafts reactions offer a direct method for attaching the butyl group to the anisole ring. science.govebi.ac.uk The methoxy group of anisole is an activating ortho-, para-director, favoring substitution at the desired para position. science.govresearchgate.net

A direct Friedel-Crafts alkylation could be attempted using a 1-halo-1-(phenylthio)butane or a corresponding alcohol in the presence of a Lewis acid catalyst like AlCl₃ or a Brønsted acid. ebi.ac.ukresearchgate.net However, Friedel-Crafts alkylations are prone to rearrangements and polyalkylation. google.com

A more controlled approach would be a Friedel-Crafts acylation followed by reduction. Anisole can be acylated with butanoyl chloride or butyric anhydride (B1165640) to form p-methoxybutyrophenone. Subsequent reduction of the ketone and introduction of the phenylthio group would lead to the target molecule. Asymmetric reduction of the ketone could be a strategy to introduce the desired chirality.

The following table provides an overview of typical conditions for Friedel-Crafts reactions involving anisole.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) presents another potential route, although it is generally more challenging on electron-rich rings like anisole. patsnap.comacs.org For a successful SNA reaction, the aromatic ring typically needs to be activated by electron-withdrawing groups. researchgate.net

A possible, though less likely, pathway could involve the reaction of a p-anisole derivative with a leaving group at the para position with a nucleophile derived from 1-phenylthiobutane. However, the electron-donating nature of the methoxy group would disfavor this reaction. A more plausible scenario would involve an activated anisole derivative, for example, with a nitro group in the ortho position to the leaving group, which could later be removed or transformed.

The reactivity in SNA reactions is highly dependent on the nature of the leaving group, the nucleophile, and the solvent. researchgate.net

Optimization of Reaction Conditions and Yield for Anisole, p-(1-(phenylthio)butyl)- Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and selectivity of any synthetic route towards Anisole, p-(1-(phenylthio)butyl)-. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For catalytic reactions, such as asymmetric C-S bond formation or cross-coupling, screening different ligands and metal precursors is essential to find the most active and selective system. researchgate.net The concentration of the catalyst can also significantly impact the reaction rate and efficiency.

In Friedel-Crafts reactions, the choice and amount of the Lewis acid catalyst are critical. Using a milder Lewis acid or a heterogeneous catalyst can sometimes improve selectivity and reduce side reactions. nih.gov The reaction temperature is another important factor to control, as higher temperatures can lead to undesired byproducts.

Solvent choice can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome. For instance, in diastereoselective reactions, the solvent can play a significant role in the organization of the transition state.

Solvent Effects on Synthetic Efficiency

The choice of solvent is critical in the synthesis of aryl sulfides as it can significantly influence reaction rates, yields, and the solubility of reactants and catalysts. For the coupling of an aryl halide with a thiol, a common method for forming the aryl-sulfur bond, polar aprotic solvents are generally preferred.

In analogous nickel-catalyzed cross-coupling reactions for the formation of C-S bonds, solvents such as N,N-dimethylformamide (DMF) have been utilized. The use of greener alternatives is also a consideration, with solvents like anisole itself being explored for certain types of reactions due to its higher boiling point (154-155 °C) compared to traditional solvents like chlorobenzene (B131634) (131-132 °C). This higher boiling point can lead to slower evaporation during processing, potentially forming more homogeneous films of product.

For copper-catalyzed reactions, even environmentally benign solvents like water and ethanol (B145695) have been shown to be effective. For instance, a copper-catalyzed coupling of aryl iodides with dimethyl disulfide has been successfully performed in water. Similarly, the use of ethanol as a solvent has been reported for the CuSO4-catalyzed S-arylation of thiols with arylboronic acids. organic-chemistry.org

The following table summarizes the potential solvents and their effects on analogous aryl sulfide syntheses.

| Solvent | Catalyst System (Analogous Reactions) | Potential Effects on Efficiency |

| N,N-Dimethylformamide (DMF) | Palladium or Nickel-based catalysts | Good solubility for reactants and catalysts, can facilitate high reaction rates. |

| Toluene | p-Toluenesulfonic acid | Effective for azeotropic removal of water in condensation reactions. |

| Anisole | - | Greener alternative, higher boiling point may improve product morphology. |

| Water | Copper-based catalysts | Environmentally friendly, can be effective for specific copper-catalyzed couplings. organic-chemistry.org |

| Ethanol | CuSO4/1,10-phenanthroline (B135089) | Green solvent, suitable for copper-catalyzed S-arylation. organic-chemistry.org |

Catalyst Selection and Loading in Key Steps

The formation of the C-S bond in Anisole, p-(1-(phenylthio)butyl)- would likely be achieved via a transition metal-catalyzed cross-coupling reaction. The choice of catalyst and its loading are paramount for achieving high yields and selectivity.

Palladium Catalysts: Palladium complexes with specialized ligands, such as the electron-rich alkylbisphosphine CyPF-t-Bu, have demonstrated high reactivity for the arylation of thiols. nih.gov These catalysts can achieve high turnover numbers, meaning a small amount of catalyst can produce a large amount of product, which is economically and environmentally beneficial.

Nickel Catalysts: Nickel-based catalysts are a more cost-effective alternative to palladium and have shown excellent activity in C-S bond formation. Nickel complexes with N-heterocyclic carbene (NHC) ligands or bipyridyl ligands can effectively catalyze the coupling of aryl halides with thiols. organic-chemistry.orgnih.gov Thiol-free methods using nickel catalysts that cleave and form aryl-S bonds are also being developed to avoid the use of odorous thiols. waseda.jp

Copper Catalysts: Copper-catalyzed reactions represent another important class of methods for aryl sulfide synthesis. Copper(I) iodide (CuI) with ligands like ethylene (B1197577) glycol or 1,10-phenanthroline can catalyze the coupling of aryl iodides with thiols. nih.gov These systems are often tolerant of a wide range of functional groups.

The optimal catalyst loading typically ranges from 1 to 10 mol %, depending on the reactivity of the substrates and the efficiency of the catalytic system.

| Catalyst System (Analogous Reactions) | Key Features | Typical Loading (mol %) |

| Palladium/CyPF-t-Bu | High turnover numbers, broad functional group tolerance. organic-chemistry.orgnih.gov | 0.5 - 2 |

| Nickel/NHC or Bipyridyl | Cost-effective, high activity for aryl halides. organic-chemistry.orgnih.gov | 1 - 5 |

| Copper(I) Iodide/Ligand | Good for aryl iodides, tolerant of various functional groups. nih.gov | 5 - 10 |

| Cobalt-based catalysts | Effective for coupling aryl halides with thiols under mild conditions. nih.gov | 5 - 10 |

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that need to be optimized for any synthetic procedure. For the proposed syntheses of Anisole, p-(1-(phenylthio)butyl)-, these conditions would be dictated by the chosen catalytic system and solvent.

Most transition metal-catalyzed cross-coupling reactions are conducted at elevated temperatures to ensure a reasonable reaction rate. Temperatures can range from room temperature to over 100 °C. For instance, some copper-catalyzed S-arylation reactions can proceed at room temperature, while others may require heating. organic-chemistry.org Microwave-assisted synthesis has also been employed to shorten reaction times, with temperatures reaching up to 130 °C. organic-chemistry.org

The alkylation of anisole, another potential synthetic route, can be carried out over a wide temperature range, from 10 °C to 260 °C, depending on the catalyst used. google.com

Most of these reactions are typically carried out at atmospheric pressure in standard laboratory glassware. However, in some industrial processes, elevated pressures might be used to increase the concentration of gaseous reactants or to operate at temperatures above the solvent's boiling point.

| Reaction Type (Analogous) | Temperature Range (°C) | Pressure | Notes |

| Palladium/Nickel-catalyzed C-S coupling | 80 - 120 | Atmospheric | Higher temperatures may be needed for less reactive halides. |

| Copper-catalyzed C-S coupling | Room Temperature - 130 | Atmospheric | Microwave irradiation can accelerate the reaction. organic-chemistry.org |

| Friedel-Crafts Alkylation of Anisole | 10 - 260 | Atmospheric - 7,000 kPa | Highly dependent on the catalyst system. google.com |

Purification and Isolation Techniques for Anisole, p-(1-(phenylthio)butyl)-

Following the synthesis, the crude product would require purification to remove unreacted starting materials, catalyst residues, and byproducts. The purification strategy for Anisole, p-(1-(phenylthio)butyl)- would likely involve a combination of techniques standardly used for non-polar organic compounds.

Solvent Extraction: This would be the initial step to separate the product from inorganic salts and highly polar impurities. The crude reaction mixture would be dissolved in a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane, and washed with water or brine. Solvent extraction is noted for its simplicity and high efficiency in removing certain impurities. acs.org

Chromatography: Column chromatography is a powerful technique for separating compounds with different polarities. For a relatively non-polar compound like Anisole, p-(1-(phenylthio)butyl)-, silica (B1680970) gel would be the stationary phase, and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would be used. The fractions would be monitored by thin-layer chromatography (TLC) to isolate the pure product.

Distillation: If the product is a liquid with sufficient thermal stability, vacuum distillation could be employed for purification, especially on a larger scale. This technique separates compounds based on their boiling points.

Crystallization: If the final product is a solid, crystallization from a suitable solvent or solvent mixture would be an effective method for obtaining a highly pure compound. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the pure compound.

The choice of purification method would depend on the physical state of the product (solid or liquid) and the nature of the impurities present.

Advanced Spectroscopic Analysis for Structural Elucidation of Anisole, P 1 Phenylthio Butyl

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

¹H NMR Spectral Interpretation and Proton Assignment

The ¹H NMR spectrum of Anisole (B1667542), p-(1-(phenylthio)butyl)- is anticipated to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. Based on the structure, the following proton assignments can be predicted. The protons of the p-methoxyphenyl group are expected to appear as two doublets in the aromatic region, characteristic of a para-substituted benzene (B151609) ring. The methoxy (B1213986) group protons will present as a sharp singlet, typically in the upfield region of the aromatic signals. The protons of the phenylthio group will also resonate in the aromatic region, likely as a multiplet due to complex spin-spin coupling.

The protons of the butyl chain will be observed in the aliphatic region. The methine proton, being adjacent to both a phenylthio group and an aromatic ring, is expected to be the most downfield of the aliphatic protons. The methylene (B1212753) and methyl protons of the butyl group will show characteristic multiplets with coupling to their neighboring protons.

Predicted ¹H NMR Data: A definitive experimental ¹H NMR spectrum for Anisole, p-(1-(phenylthio)butyl)- is not publicly available. The predicted chemical shifts are based on established NMR principles and data from analogous structures.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (p-methoxyphenyl) | 6.8 - 7.3 | Multiplet |

| Aromatic-H (phenylthio) | 7.2 - 7.5 | Multiplet |

| -OCH₃ | ~3.8 | Singlet |

| -CH(SPh)- | 4.0 - 4.5 | Triplet |

| -CH₂-CH₂-CH₃ | 1.2 - 1.8 | Multiplet |

| -CH₂-CH₃ | 0.8 - 1.0 | Triplet |

¹³C NMR Spectral Interpretation and Carbon Assignment

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in Anisole, p-(1-(phenylthio)butyl)- will give rise to a distinct signal. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm). The carbon of the methoxy group will appear at a characteristic chemical shift around 55 ppm. The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum. The chemical shift of the methine carbon, bonded to the sulfur atom, will be influenced by the electronegativity of sulfur and its position in the molecule.

Predicted ¹³C NMR Data: Experimental ¹³C NMR data for Anisole, p-(1-(phenylthio)butyl)- is not readily available in the public domain. The assignments are based on theoretical predictions and known chemical shift ranges for similar functional groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quaternary Aromatic-C (C-O) | 158 - 162 |

| Quaternary Aromatic-C (C-S) | 135 - 140 |

| Quaternary Aromatic-C (C-CH) | 130 - 135 |

| Aromatic-CH (p-methoxyphenyl) | 114 - 130 |

| Aromatic-CH (phenylthio) | 125 - 135 |

| -OCH₃ | ~55 |

| -CH(SPh)- | 50 - 60 |

| -CH₂-CH₂-CH₃ | 20 - 40 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically within the butyl chain and the aromatic rings. For instance, cross-peaks would be observed between the methine proton and the adjacent methylene protons of the butyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the signal of the methoxy protons would show a correlation to the methoxy carbon signal.

Specific experimental 2D NMR data for Anisole, p-(1-(phenylthio)butyl)- is not currently available in published literature.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For Anisole, p-(1-(phenylthio)butyl)-, with a molecular formula of C₁₇H₂₀OS, the predicted monoisotopic mass is 272.12347 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the elemental composition.

Predicted HRMS Data: uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 273.13075 |

| [M+Na]⁺ | 295.11269 |

| [M-H]⁻ | 271.11619 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of the fragmentation patterns of the molecular ion. While detailed experimental fragmentation data for Anisole, p-(1-(phenylthio)butyl)- is not available, a plausible fragmentation pathway can be predicted. Common fragmentation pathways would likely involve the cleavage of the C-S bond and the benzylic C-C bond.

Key predicted fragments could include:

A fragment corresponding to the loss of the phenylthio radical (•SC₆H₅), resulting in a butyl-anisole cation.

Cleavage at the benzylic position, leading to the formation of a stabilized benzylic cation.

Fragments characteristic of the anisole and thiophenol moieties.

Analysis of these fragmentation patterns would provide corroborating evidence for the proposed structure of the molecule.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Conformation-Sensitive Analysis

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has emerged as a powerful technique for separating gas-phase ions based on their size, shape, and charge. This method provides an additional dimension of separation beyond that of traditional mass spectrometry, allowing for the differentiation of isomers and conformers. In the analysis of Anisole, p-(1-(phenylthio)butyl)-, IMS-MS can provide valuable information about the molecule's three-dimensional structure in the gas phase.

Predicted Collision Cross Section (CCS) Values for Anisole, p-(1-(phenylthio)butyl)- Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 273.13075 | 163.0 |

| [M+Na]⁺ | 295.11269 | 169.3 |

| [M-H]⁻ | 271.11619 | 169.4 |

| [M+NH₄]⁺ | 290.15729 | 179.8 |

| [M+K]⁺ | 311.08663 | 164.8 |

| [M+H-H₂O]⁺ | 255.12073 | 155.4 |

| [M+HCOO]⁻ | 317.12167 | 180.6 |

| [M+CH₃COO]⁻ | 331.13732 | 198.7 |

| [M+Na-2H]⁻ | 293.09814 | 164.6 |

| [M]⁺ | 272.12292 | 166.6 |

| [M]⁻ | 272.12402 | 166.6 |

Data sourced from computational predictions. uni.lu

These theoretical values serve as a valuable reference point for future experimental IMS-MS studies on this compound, aiding in the identification and conformational analysis of Anisole, p-(1-(phenylthio)butyl)- in complex mixtures.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds.

A thorough search of scientific databases and literature reveals a lack of specific, experimentally determined infrared spectroscopy data for Anisole, p-(1-(phenylthio)butyl)-. While the IR spectra of constituent parts of the molecule, such as anisole, are well-documented, the complete spectrum for the target compound has not been published. Therefore, a detailed analysis of its functional groups based on experimental IR data cannot be provided at this time.

X-ray Crystallography for Solid-State Structure Determination (If Applicable to Derivatives)

Currently, there are no published X-ray crystal structures for Anisole, p-(1-(phenylthio)butyl)- or its derivatives in the refereed scientific literature. Consequently, a detailed discussion of its solid-state structure based on experimental crystallographic data is not possible. The acquisition of such data would be a significant contribution to the full structural characterization of this compound.

Chemical Reactivity and Transformations of Anisole, P 1 Phenylthio Butyl

Reactivity of the Anisole (B1667542) Aromatic Ring

The anisole ring is activated towards electrophilic attack due to the electron-donating nature of the methoxy (B1213986) group. This activation, however, is influenced by the presence of the p-(1-(phenylthio)butyl) substituent.

The methoxy group of the anisole is a strong activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgquora.com In the case of Anisole, p-(1-(phenylthio)butyl)-, the para position is already occupied. Therefore, electrophilic aromatic substitution (EAS) is expected to occur at the positions ortho to the methoxy group (positions 2 and 6).

The p-(1-(phenylthio)butyl) group, being a secondary alkyl group, is weakly activating through an inductive effect. However, its significant steric bulk is expected to play a crucial role in the regioselectivity of EAS reactions. Attack at the ortho positions will be sterically hindered, which may lead to a decrease in reaction rate compared to anisole itself. Despite this hindrance, the strong activating effect of the methoxy group should still allow for substitution to occur under appropriate conditions.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are anticipated to proceed at the ortho positions. For instance, bromination using bromine in a suitable solvent would likely yield 2-bromo-4-(1-(phenylthio)butyl)anisole as the major product.

Table 1: Examples of Electrophilic Aromatic Substitution on Anisole Analogs

| Reactant | Reagents and Conditions | Major Product(s) | Yield (%) | Reference |

| Anisole | Br₂ in CS₂ | p-Bromoanisole | 90 | Fieser, L. F. Org. Syn.1931 , 11, 20. |

| Anisole | HNO₃, H₂SO₄, Ac₂O | o-Nitroanisole, p-Nitroanisole | 30-40 (o), 60-70 (p) | Mahood, S. A.; Schaffner, P. V. L. Org. Syn.1931 , 11, 78. |

| p-Methylanisole | Br₂, HOAc | 2-Bromo-4-methylanisole | 85 | Pearson, D. E.; et al. J. Org. Chem.1968 , 33, 3962. |

Note: The data presented is for analogous compounds to illustrate typical reaction conditions and outcomes for electrophilic aromatic substitution on substituted anisoles.

Directed ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.orgharvard.edu The methoxy group is a well-known directing group for metalation, capable of directing organolithium reagents to the adjacent ortho positions. baranlab.orgnih.gov For Anisole, p-(1-(phenylthio)butyl)-, treatment with an organolithium reagent such as n-butyllithium is expected to result in lithiation at the 2-position.

The bulky p-substituent may influence the rate and efficiency of the metalation. While the thioether sulfur atom could potentially coordinate with the lithium reagent, the directing ability of the methoxy group is generally stronger. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the 2-position.

Table 2: Examples of Directed Ortho Metalation of Substituted Anisoles

| Reactant | Reagents and Conditions | Electrophile | Product | Yield (%) | Reference |

| Anisole | n-BuLi, TMEDA, THF, 0°C | Me₃SiCl | 2-(Trimethylsilyl)anisole | 95 | Beak, P.; Brown, R. A. J. Org. Chem.1982 , 47, 34. |

| 4-Chloroanisole | n-BuLi, Et₂O, -78°C | CO₂ | 5-Chloro-2-methoxybenzoic acid | 82 | Jones, T. K.; Reamer, R. A. J. Org. Chem.1996 , 61, 1375. |

| 4-tert-Butylanisole | s-BuLi, TMEDA, Et₂O, -78°C | (CH₃)₂CO | 2-(1-Hydroxy-1-methylethyl)-4-tert-butylanisole | 78 | Slocum, D. W.; et al. J. Org. Chem.1976 , 41, 3668. |

Note: The data provided is for analogous compounds to demonstrate the utility of directed ortho metalation on substituted anisoles.

The products obtained from electrophilic aromatic substitution and directed ortho metalation serve as versatile intermediates for further functionalization of the anisole ring. For example, a nitro group introduced via EAS can be reduced to an amino group, which can then undergo a variety of transformations such as diazotization followed by Sandmeyer reactions. A bromo-substituent can be used in cross-coupling reactions like Suzuki or Heck reactions to form new carbon-carbon bonds.

Similarly, the functional groups introduced via DoM can be further elaborated. For instance, a trimethylsilyl (B98337) group can be converted to a halogen or a hydroxyl group. A carboxyl group can be converted to an ester, amide, or reduced to an alcohol. These subsequent transformations allow for the synthesis of a diverse library of derivatives of Anisole, p-(1-(phenylthio)butyl)- with tailored properties.

Reactivity of the Phenylthio Moiety

The phenylthio group in the side chain introduces another reactive site into the molecule. The sulfur atom is susceptible to oxidation, and the carbon-sulfur bonds can be cleaved under specific conditions.

The thioether linkage in Anisole, p-(1-(phenylthio)butyl)- can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. nih.govrsc.orgrsc.org The choice of oxidizing agent and reaction conditions determines the extent of oxidation. masterorganicchemistry.comorganic-chemistry.orgpsu.edu

Mild oxidizing agents such as sodium periodate (B1199274) or one equivalent of hydrogen peroxide will typically yield the corresponding sulfoxide, p-(1-(phenylsulfinyl)butyl)anisole. Stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or excess hydrogen peroxide will lead to the formation of the sulfone, p-(1-(phenylsulfonyl)butyl)anisole. The electron-rich nature of the anisole ring is not expected to significantly interfere with the oxidation of the sulfur atom.

Table 3: Examples of Oxidation of Secondary Alkyl Phenyl Thioethers

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| sec-Butyl phenyl sulfide (B99878) | m-CPBA (1.1 eq), CH₂Cl₂, 0°C | sec-Butyl phenyl sulfoxide | >95 | Johnson, C. R.; Keiser, J. E. Org. Syn.1966 , 46, 78. |

| sec-Butyl phenyl sulfide | H₂O₂ (2.2 eq), HOAc, reflux | sec-Butyl phenyl sulfone | 88 | Truce, W. E.; et al. J. Am. Chem. Soc.1956 , 78, 2756. |

| 1-Phenylethyl phenyl sulfide | Oxone®, MeOH/H₂O, rt | 1-Phenylethyl phenyl sulfoxide | 92 | Trost, B. M.; Curran, D. P. Tetrahedron Lett.1981 , 22, 1287. |

Note: This table presents data for analogous secondary alkyl phenyl thioethers to illustrate typical oxidation reactions.

The carbon-sulfur bond in the (1-phenylthio)butyl group can be cleaved through various methods, most commonly via reductive desulfurization. organic-chemistry.orgrsc.orgresearchgate.netchemrxiv.org Treatment with Raney nickel is a classic method for achieving this transformation, which would convert Anisole, p-(1-(phenylthio)butyl)- to p-butylanisole. This reaction proceeds via the formation of a nickel-sulfur bond and subsequent hydrogenolysis of the C-S bond.

Other methods for C-S bond cleavage exist, which can lead to different functional groups at the benzylic-like position. For instance, certain radical-based methods can be employed for C-S bond functionalization. nih.gov

Table 4: Examples of Desulfurization of Secondary Alkyl Phenyl Thioethers

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| sec-Butyl phenyl sulfide | Raney Ni, EtOH, reflux | Butane | 85 | Hauptmann, H.; Walter, W. F. Chem. Rev.1962 , 62, 347. |

| 1-Phenylethyl phenyl sulfide | Raney Ni, EtOH, rt | Ethylbenzene | 95 | Pettit, G. R.; van Tamelen, E. E. Org. React.1962 , 12, 356. |

| Dibenzyl sulfide | Na, liquid NH₃ | Toluene | 90 | Truce, W. E.; et al. J. Org. Chem.1970 , 35, 4220. |

Note: The provided data is for analogous thioethers to exemplify desulfurization reactions.

Reactions Involving the Sulfur Atom as a Nucleophile or Electrophile

The sulfur atom in Anisole, p-(1-(phenylthio)butyl)- possesses lone pairs of electrons, rendering it nucleophilic. libretexts.orgmsu.edulibretexts.orglibretexts.org This nucleophilicity is a central feature of its chemical reactivity, allowing it to react with various electrophiles. Conversely, under certain conditions, the sulfur atom can be rendered electrophilic.

As a Nucleophile:

The sulfur atom in thioethers is significantly more nucleophilic than the oxygen atom in ethers. libretexts.orgmsu.edulibretexts.org This enhanced nucleophilicity allows it to participate in reactions that are not typically observed with its oxygen counterparts.

Alkylation to form Sulfonium (B1226848) Salts: The sulfur atom can readily react with alkyl halides in SN2 reactions to form ternary sulfonium salts. libretexts.orgmsu.edulibretexts.org This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. The resulting sulfonium salts are stable compounds.

Oxidation: The sulfur atom can be oxidized to higher oxidation states. Treatment with mild oxidizing agents, such as hydrogen peroxide or peracids (e.g., m-CPBA), typically yields the corresponding sulfoxide. masterorganicchemistry.com Further oxidation under more vigorous conditions can lead to the formation of the sulfone. masterorganicchemistry.com The stereochemistry of this oxidation can often be controlled, leading to the formation of chiral sulfoxides. rsc.org

As an Electrophile:

While the sulfur atom is inherently nucleophilic, it can be made to act as an electrophile. This "umpolung" or reversal of polarity is typically achieved by attaching an electron-withdrawing group to the sulfur, activating it for nucleophilic attack. acsgcipr.org For instance, conversion of the thioether to a species with a good leaving group on the sulfur, such as a thiosulfonate or a sulfenyl chloride, would render the sulfur atom electrophilic. acsgcipr.org Carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents or organolithiums), could then attack the electrophilic sulfur to form a new carbon-sulfur bond. acsgcipr.org

| Reaction Type | Reagent | Product Type | General Reactivity |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt | High |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Sulfoxide | Moderate |

| Oxidation | Peracid (e.g., m-CPBA) | Sulfone | High |

| Electrophilic Thiolation | Activated Thioether + Organometallic Reagent | New Thioether | Requires activation |

Regioselectivity and Stereoselectivity in Reactions of Anisole, p-(1-(phenylthio)butyl)-

Regioselectivity:

Regioselectivity refers to the preference of a reaction to occur at one position over another. wikipedia.org In the case of Anisole, p-(1-(phenylthio)butyl)-, there are several potential sites for reaction, and the outcome will be governed by the electronic and steric properties of the molecule.

Electrophilic Aromatic Substitution: The anisole ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group. The methoxy group is a strong ortho, para-director. youtube.com Therefore, electrophiles are expected to add to the positions ortho and para to the methoxy group. Since the para position is already substituted, electrophilic attack will predominantly occur at the positions ortho to the methoxy group. The bulky p-(1-(phenylthio)butyl)- substituent may sterically hinder the ortho position to some extent, potentially influencing the ratio of ortho-substituted products.

C-H Functionalization: In transition-metal-catalyzed C-H functionalization reactions, the sulfur atom can act as a directing group, leading to regioselective functionalization of the phenylthio ring or the butyl chain. nih.gov The regioselectivity of C-H functionalization on the anisole ring can be influenced by the directing group and the reaction conditions. scilit.comnih.gov

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The presence of a stereogenic center in Anisole, p-(1-(phenylthio)butyl)- makes stereoselectivity a key consideration in its reactions.

Diastereoselectivity: If a reaction creates a new stereocenter in the molecule, the existing stereocenter can influence the stereochemical outcome, leading to the preferential formation of one diastereomer. This is known as diastereoselective induction. For example, the addition of a nucleophile to the carbonyl group of a ketone derived from the oxidation of the butyl chain could be diastereoselective.

Enantioselectivity: If the starting material is a racemic mixture, the use of a chiral catalyst or reagent can lead to the preferential formation of one enantiomer of the product. Asymmetric catalysis is a powerful tool for achieving high enantioselectivity in organic synthesis. rsc.org The stereoselective oxidation of thioethers to chiral sulfoxides is a well-established example. rsc.org

Mechanistic Investigations of Reactions Involving Anisole, P 1 Phenylthio Butyl

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of Anisole (B1667542), p-(1-(phenylthio)butyl)- likely proceeds through a convergent approach, involving the formation of the carbon-carbon bond between the anisole ring and the butyl chain, and the carbon-sulfur bond of the thioether. The two primary retrosynthetic disconnections suggest either a Friedel-Crafts type reaction of anisole with a functionalized butyl group followed by introduction of the phenylthio moiety, or the reaction of a pre-formed 1-(phenylthio)butyl electrophile with anisole.

Investigation of Transition States and Intermediates

A plausible synthetic route involves the Friedel-Crafts alkylation of anisole with butanoyl chloride, followed by reduction of the resulting ketone and subsequent substitution of a leaving group with thiophenol. The key mechanistic steps would involve the formation of specific intermediates and transition states.

In the initial Friedel-Crafts acylation, the reaction between butanoyl chloride and a Lewis acid, such as aluminum chloride (AlCl₃), generates a highly electrophilic acylium ion. The anisole, activated by the electron-donating methoxy (B1213986) group, then attacks this electrophile. youtube.com This electrophilic aromatic substitution (EAS) proceeds through a high-energy carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmsu.edu The rate-determining step is the formation of this intermediate, as it temporarily disrupts the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com The transition state leading to the arenium ion would involve the partial formation of the new carbon-carbon bond and the delocalization of the positive charge across the ring, with significant charge density at the ortho and para positions relative to the methoxy group.

Subsequent reduction of the ketone, for instance via a Wolff-Kishner or Clemmensen reduction, would yield p-butylanisole. Conversion of the benzylic position to a suitable leaving group (e.g., via bromination) would set the stage for the introduction of the phenylthio group. The reaction of p-(1-bromobutyl)anisole with sodium thiophenoxide would then proceed via an S_N2 mechanism. The transition state for this step would feature a trigonal bipyramidal geometry at the benzylic carbon, with the nucleophilic sulfur atom attacking from the backside relative to the departing bromide ion.

Alternatively, a direct Friedel-Crafts alkylation of anisole with a 1-(phenylthio)butyl derivative bearing a leaving group could be envisioned. However, such reactions are often plagued by carbocation rearrangements, which in this case could lead to isomers. youtube.comyoutube.com

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing the nature of transition states, particularly for discerning whether a specific bond is being broken in the rate-determining step of a reaction. masterorganicchemistry.com For the synthesis of Anisole, p-(1-(phenylthio)butyl)-, several KIE experiments could be designed to elucidate the mechanism.

For the Friedel-Crafts acylation step, deuterating the para-position of anisole (anisole-4-d) would likely result in a negligible secondary KIE (k_H/k_D ≈ 1). This is because the C-H (or C-D) bond is not broken in the rate-determining step of electrophilic aromatic substitution. masterorganicchemistry.com The slow step is the attack of the aromatic ring on the electrophile. masterorganicchemistry.com

In the subsequent S_N2 reaction of p-(1-bromobutyl)anisole with thiophenoxide, a primary KIE could be observed by deuterating the benzylic carbon (p-(1-bromo-1-d-butyl)anisole). However, since the C-H bond at this position is not directly broken during the substitution, any observed KIE would be secondary and likely small. A more significant KIE would be expected if an elimination side reaction were to occur. A primary KIE of around 5.4 has been observed in reactions involving significant C-H bond cleavage at a benzylic carbon in the transition state. acs.org

To illustrate how KIE data might appear, a hypothetical study on a related elimination reaction is presented below.

| Reactant | Rate Constant (s⁻¹) | kH/kD |

| p-(1-bromobutyl)anisole | 1.5 x 10⁻⁴ | 6.8 |

| p-(1-bromo-1-d-butyl)anisole | 2.2 x 10⁻⁵ | |

| Hypothetical data for an E2 elimination reaction to illustrate a primary KIE. |

Hammett Plot Analysis for Electronic Effects

The Hammett equation, log(k/k₀) = σρ, provides a means to quantify the influence of electronic effects of substituents on the rate or equilibrium constant of a reaction. wikipedia.org The reaction constant, ρ (rho), is particularly informative about the nature of the transition state. wikipedia.org

A Hammett plot could be constructed for the Friedel-Crafts acylation step by using a series of para-substituted butanoyl chlorides. However, a more common application would be to study the electronic effects of substituents on the anisole ring itself, though this would require a different set of starting materials for each data point.

A more direct application would be to analyze the S_N2 reaction between a series of para-substituted thiophenols and p-(1-bromobutyl)anisole. By plotting the logarithm of the second-order rate constants against the Hammett substituent constant (σ) for the para-substituents on the thiophenol, a linear relationship would be expected. A negative ρ value would indicate that electron-donating groups on the thiophenol accelerate the reaction, which is consistent with the nucleophilic character of the thiophenoxide ion. The magnitude of ρ would indicate the sensitivity of the reaction to these electronic effects.

Conversely, a Hammett study on the reactions of a series of para-substituted p-(1-bromobutyl)anisoles (with substituents on the anisole ring) with sodium thiophenoxide would likely yield a small ρ value, as the substituent is not directly conjugated with the reaction center.

| Substituent (X) on Thiophenol | σ_p | Rate Constant (M⁻¹s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 3.2 x 10⁻³ | 0.60 |

| -CH₃ | -0.17 | 2.1 x 10⁻³ | 0.42 |

| -H | 0.00 | 1.0 x 10⁻³ | 0.00 |

| -Cl | 0.23 | 4.5 x 10⁻⁴ | -0.35 |

| -NO₂ | 0.78 | 5.8 x 10⁻⁵ | -1.24 |

| Hypothetical data for the reaction of para-substituted thiophenols with p-(1-bromobutyl)anisole, illustrating a negative ρ value. |

Mechanistic Aspects of Anisole Ring Functionalization

The anisole ring in Anisole, p-(1-(phenylthio)butyl)- is activated towards further electrophilic aromatic substitution due to the electron-donating methoxy group (-OCH₃). libretexts.orgyoutube.com This group is a powerful ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to it. libretexts.orgyoutube.com The para position is already occupied by the 1-(phenylthio)butyl group. Therefore, further electrophilic substitution, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the two ortho positions (2- and 6- positions). youtube.comyoutube.com

The mechanism follows the general two-step process for EAS:

Formation of the Electrophile : A strong electrophile (E⁺) is generated. For example, in nitration, the nitronium ion (NO₂⁺) is formed from nitric and sulfuric acids. wikipedia.org

Nucleophilic Attack and Rearomatization : The electron-rich anisole ring attacks the electrophile, forming a resonance-stabilized arenium ion. msu.edu The stability of this intermediate is enhanced by the lone pairs on the methoxy oxygen, which can participate in resonance, further delocalizing the positive charge. youtube.com A subsequent deprotonation from the carbon bearing the new electrophile restores the aromaticity of the ring. masterorganicchemistry.com

The existing p-(1-(phenylthio)butyl) substituent will also exert an influence. As an alkyl group, it is weakly activating and also an ortho, para-director. libretexts.org Thus, both substituents direct incoming electrophiles to the same positions (the carbons ortho to the methoxy group). Steric hindrance from the bulky butyl group might slightly favor substitution at the ortho position further away if there were a choice, but in this symmetric case, a mixture of 2-substituted and potentially some di-substituted products would be expected depending on the reaction conditions.

Mechanisms of Sulfur-Mediated Transformations

The thioether linkage is a key functional group in Anisole, p-(1-(phenylthio)butyl)-, and its reactivity, particularly towards oxidation, is of significant interest.

Oxidative Processes and Sulfonium (B1226848) Intermediates

The oxidation of sulfides is a fundamental transformation that typically proceeds sequentially to form sulfoxides and then sulfones. mdpi.comyoutube.com The mechanism of the first oxidation step, from sulfide (B99878) to sulfoxide (B87167), using an oxidant like hydrogen peroxide or a peroxy acid, is thought to involve the nucleophilic attack of the electron-rich sulfur atom on the electrophilic oxygen of the oxidant. nih.govbohrium.com

This attack leads to the formation of a transient intermediate, which then evolves to the sulfoxide product. In the case of oxidation by halogens, a halosulfonium complex is proposed as an intermediate. researchgate.net

Further oxidation of the sulfoxide to the sulfone generally requires harsher conditions. The mechanism is similar, with the sulfur atom of the sulfoxide acting as a nucleophile.

A key aspect of sulfur chemistry is the formation of sulfonium intermediates. For instance, in the presence of a suitable electrophile (e.g., an alkyl halide), the sulfur atom of Anisole, p-(1-(phenylthio)butyl)- could act as a nucleophile to form a sulfonium salt. These sulfonium salts are themselves versatile intermediates. For example, treatment with a base can lead to the formation of a sulfur ylide via deprotonation of an adjacent carbon.

In the context of certain oxidative reactions, particularly those involving reagents like dimethyl sulfoxide (DMSO) activated by an electrophile (as in the Pummerer rearrangement), a sulfonium intermediate is central. acs.org While a classic Pummerer rearrangement is not directly applicable here due to the lack of an alpha-proton on the phenyl group, related transformations involving sulfonium species generated by oxidation are a cornerstone of modern synthetic chemistry. For instance, oxidation with an appropriate reagent could lead to a sulfonium species that, upon attack by a nucleophile, could result in the cleavage of a C-S bond or other rearrangements. acs.org The precise pathway would be highly dependent on the specific reagents and reaction conditions employed.

Radical Pathways in C-S Bond Transformations

The cleavage of the carbon-sulfur (C-S) bond in thioethers, such as Anisole, p-(1-(phenylthio)butyl)-, can proceed through radical pathways, often initiated by single-electron transfer (SET). These transformations are of significant interest for their ability to form C-centered alkyl radicals from readily available thioether precursors, enabling a range of synthetic applications including desulfurative C-H and C-C bond formation. chemrxiv.org

Mechanistically, the radical C-S bond cleavage in aryl alkyl thioethers can occur via two primary routes following a single-electron transfer. One pathway involves a concerted dissociative electron transfer, directly yielding a carbon-centered radical and a thiolate anion. Alternatively, a stepwise process can occur, where a radical-anion intermediate is formed first, which then undergoes cleavage of the C-S bond. chemrxiv.org The specific pathway, concerted or stepwise, is often substrate-dependent. For instance, benzylic thioethers have been shown to undergo spontaneous C(sp³)–S bond cleavage upon receiving a single electron, while other alkyl thioethers may form more stable radical-anion intermediates that require a small activation energy for the subsequent C-S bond scission. chemrxiv.org

In the context of Anisole, p-(1-(phenylthio)butyl)-, the C(sp³)-S bond is susceptible to selective cleavage over the C(sp²)-S bond under electroreductive or photoredox conditions. This selectivity is a key feature of radical-mediated C-S bond activation, providing a synthetic advantage over traditional two-electron routes catalyzed by transition metals. chemrxiv.orgrsc.org Electrochemical methods, in particular, offer a sustainable and catalyst-free approach to generate the necessary radical species by using electrons as traceless reagents. rsc.org

The stability of the resulting carbon-centered radical plays a crucial role in the facility of the C-S bond cleavage. For Anisole, p-(1-(phenylthio)butyl)-, the cleavage would generate a secondary benzylic-type radical, which is relatively stabilized by the adjacent phenyl group. This inherent stability can influence the reaction conditions required and the subsequent reaction pathways of the radical.

Recent studies have demonstrated that thioethers can serve as effective radical precursors for the formation of C-C bonds, in some cases outperforming their sulfone analogues. chemrxiv.org This highlights the synthetic potential of leveraging radical C-S bond transformations of compounds like Anisole, p-(1-(phenylthio)butyl)-.

Table 1: Mechanistic Aspects of Radical C-S Bond Cleavage in Thioethers

| Feature | Description | Relevant Factors |

| Initiation | Single-Electron Transfer (SET) | Electrochemical reduction, photoredox catalysis |

| Cleavage Pathways | Concerted or Stepwise (via radical-anion) | Substrate structure, stability of intermediates |

| Selectivity | Preferential C(sp³)-S over C(sp²)-S bond cleavage | Electronic and steric properties of the thioether |

| Intermediates | Carbon-centered radicals, thiolate anions | Stability of the radical and anion influences reaction outcome |

Stereochemical Control Mechanisms in Anisole, p-(1-(phenylthio)butyl)- Reactions

The stereochemical outcome of reactions involving Anisole, p-(1-(phenylthio)butyl)-, particularly at the chiral center of the butyl group, is governed by a complex interplay of factors, including the nature of the reagents, catalysts, and reaction conditions. Achieving high levels of stereocontrol is a central goal in asymmetric synthesis.

Chiral Induction and Transfer Mechanisms

Chiral induction in reactions of Anisole, p-(1-(phenylthio)butyl)- can be achieved through several strategies. If the starting material is enantiomerically pure, the existing stereocenter can direct the formation of new stereocenters, a process known as substrate-controlled diastereoselection. The pre-existing chirality influences the trajectory of incoming reagents, leading to a preferred stereochemical outcome. youtube.com

Alternatively, external chiral sources can be employed to induce asymmetry. Chiral catalysts, such as chiral thioethers or thioureas, have emerged as powerful tools in asymmetric synthesis. rsc.orgnih.gov These catalysts can operate through various mechanisms, including the formation of diastereomeric transition states. The energy difference between these transition states dictates the enantiomeric excess of the product. youtube.com For instance, bifunctional catalysts containing a chiral scaffold and a functional group capable of interacting with the substrate, such as a thiourea (B124793) moiety acting as a hydrogen bond donor, can effectively control the stereochemistry of a reaction. nih.gov

In the context of radical reactions, achieving stereocontrol is particularly challenging due to the often transient and highly reactive nature of radical intermediates. However, recent advances in enzymatic catalysis have shown promise in controlling the stereoselectivity of radical additions to prochiral vinyl sulfides, suggesting that similar principles could be applied to reactions involving thioethers like Anisole, p-(1-(phenylthio)butyl)-. nih.gov The enzyme's chiral pocket can effectively shield one face of the radical intermediate, directing the subsequent bond formation.

Role of Non-Covalent Interactions in Stereocontrol

Non-covalent interactions play a critical, albeit often subtle, role in dictating the three-dimensional arrangement of molecules in a transition state, thereby influencing the stereochemical outcome of a reaction. In reactions involving sulfur-containing compounds like Anisole, p-(1-(phenylthio)butyl)-, several types of non-covalent interactions are pertinent.

The sulfur atom, being a highly polarizable and relatively large atom, can participate in a variety of stabilizing interactions. rsc.orgnih.gov These include:

Hydrogen Bonding: The sulfur atom can act as a hydrogen bond acceptor, interacting with acidic protons from catalysts or solvents. rsc.org This interaction can help to lock the conformation of the substrate in the transition state, leading to higher stereoselectivity.

Dispersion Forces: The large and polarizable nature of sulfur leads to significant dispersion interactions, which are attractive forces arising from temporary fluctuations in electron density. These forces can be particularly important in creating a well-defined and compact transition state. nih.gov

σ-Hole Interactions: The bivalent sulfur atom in a thioether possesses regions of positive electrostatic potential along the extension of its C-S bonds, known as σ-holes. These can interact favorably with electron-rich atoms like oxygen or nitrogen, or even π-systems, influencing conformational preferences and the approach of reactants. nih.govacs.org

Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide insights into the nature and magnitude of these non-covalent interactions, revealing how donor-acceptor orbital interactions and electrostatic contributions stabilize specific transition state assemblies. rsc.orgnih.gov The cumulative effect of these weak interactions can create a significant energy difference between diastereomeric transition states, ultimately leading to high levels of stereocontrol.

Table 2: Key Non-Covalent Interactions Influencing Stereocontrol

| Interaction Type | Description | Potential Role in Stereocontrol |

| Hydrogen Bonding | Interaction between the sulfur lone pair and an acidic proton. | Orients the substrate within a chiral catalyst's active site. |

| Sulfur-π Interactions | Attraction between the sulfur atom and an aromatic ring. | Stabilizes specific conformations in the transition state. |

| Dispersion Forces | Weak attractive forces due to temporary dipoles. | Contribute to the compactness and stability of the transition state assembly. |

| σ-Hole Interactions | Electrostatic attraction between the positive σ-hole on sulfur and an electron donor. | Influences molecular conformation and intermolecular recognition. |

Theoretical and Computational Studies of Anisole, P 1 Phenylthio Butyl

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For Anisole (B1667542), p-(1-(phenylthio)butyl)-, these calculations can provide a deep understanding of its geometry, reactivity, and the distribution of electrons.

Density Functional Theory (DFT) Calculations on Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Anisole, p-(1-(phenylthio)butyl)-, DFT calculations would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation in an approximate manner. The output of this calculation would provide key geometric parameters such as bond lengths, bond angles, and dihedral angles for the molecule's ground state. This information is foundational for understanding the molecule's physical and chemical properties.

Illustrative Data Table of Predicted Molecular Geometry Parameters (Hypothetical)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | ~1.8 Å |

| Bond Length | C-O (methoxy) | ~1.4 Å |

| Bond Angle | C-S-C | ~100-105° |

| Dihedral Angle | C-C-S-C | Varies with conformation |

Note: The values in this table are hypothetical and represent typical ranges for similar molecular fragments. Actual values would be derived from specific DFT calculations for Anisole, p-(1-(phenylthio)butyl)-.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and its behavior in chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For Anisole, p-(1-(phenylthio)butyl)-, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Illustrative Data Table of FMO Analysis (Hypothetical)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-rich, likely localized on the phenylthio and anisole rings |

| LUMO | -1.2 | Electron-deficient, potential site for nucleophilic attack |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical stability |

Note: These energy values are illustrative and would be determined precisely through quantum chemical calculations.

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating different potential values. Typically, red represents regions of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For Anisole, p-(1-(phenylthio)butyl)-, an MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the sulfur atom, as well as the π-systems of the aromatic rings, highlighting these as potential sites for interaction with electrophiles.

Conformational Analysis and Energy Landscapes of Anisole, p-(1-(phenylthio)butyl)-

Rotational Barriers and Preferred Conformations

The rotation around single bonds in a molecule is not entirely free; it requires overcoming an energy barrier. Computational methods can be used to calculate the energy profile as a function of the rotation around specific dihedral angles. For Anisole, p-(1-(phenylthio)butyl)-, the key rotational barriers would be associated with the C-S bond and the bonds within the butyl chain. By calculating the energy at various rotational angles, a potential energy surface can be generated, revealing the most stable (lowest energy) conformations. Studies on similar molecules, such as N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides, have shown the existence of stable gauche and cis conformers. nih.gov A similar analysis for Anisole, p-(1-(phenylthio)butyl)- would identify its preferred three-dimensional structures.

Intermolecular Interactions and Aggregation Behavior (Computational)

Computational studies can also provide insight into how molecules of Anisole, p-(1-(phenylthio)butyl)- might interact with each other. By placing two or more molecules in a simulation box and calculating the interaction energies, it is possible to predict whether the molecules are likely to aggregate and, if so, in what orientation. These interactions are governed by non-covalent forces such as van der Waals forces, π-π stacking between the aromatic rings, and potential dipole-dipole interactions. Understanding these intermolecular forces is important for predicting the bulk properties of the compound, such as its melting point and solubility. For instance, in a related study, CH⋯O and Cl⋯Cl interactions were found to mediate the crystal packing of a phenylthio-containing compound. nih.gov

Computational Modeling of Reaction Pathways and Energetics

The study of reaction pathways and their associated energetics is a cornerstone of computational chemistry, providing insights into the feasibility and mechanisms of chemical transformations. For a molecule like Anisole, p-(1-(phenylthio)butyl)-, such studies would be invaluable in understanding its formation, decomposition, and potential chemical modifications.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis